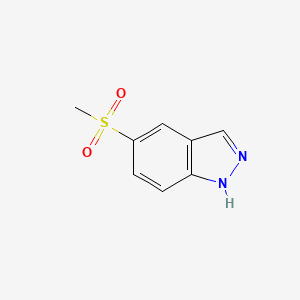

5-(Methylsulfonyl)-1H-indazole

Description

Contextualization of the Indazole Scaffold in Chemical Biology Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry and chemical biology. samipubco.com This framework is present in numerous bioactive compounds and approved drugs, demonstrating its versatility in interacting with a wide array of biological targets. samipubco.comnih.gov Indazole derivatives have been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govontosight.ainih.gov

The structural features of the indazole ring, including its planarity and the presence of nitrogen atoms capable of forming hydrogen bonds, allow for diverse interactions with biological macromolecules such as enzymes and receptors. samipubco.comontosight.ai Its ability to be functionalized at various positions provides a powerful platform for tuning its physicochemical and pharmacological properties. ontosight.ai This adaptability has led to the development of indazole-based compounds targeting a range of proteins, including kinases, G-protein-coupled receptors (GPCRs), and ion channels. samipubco.com The proven success of indazole-containing drugs like Pazopanib and Axitinib underscores the therapeutic potential of this scaffold. samipubco.com

Significance of Sulfonyl Moieties in Bioactive Compound Design

The sulfonyl group (-SO2-) is a key functional group in medicinal chemistry, valued for its ability to modulate the properties of bioactive molecules. nih.govsioc-journal.cn This moiety is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, enhancing binding affinity to target proteins. sioc-journal.cn The incorporation of a sulfonyl group can also influence a molecule's solubility, metabolic stability, and pharmacokinetic profile. sioc-journal.cnontosight.ai

Sulfonyl-containing compounds are found in a substantial number of therapeutic drugs, highlighting their importance in drug design. sioc-journal.cntandfonline.com The applications of sulfonamides, a related functional group, are extensive and include antibacterial, anti-inflammatory, and anticancer agents. nih.govekb.eg The methylsulfonyl group, in particular, has been associated with improved pharmacokinetic properties and has been incorporated into various compounds to enhance their potential as therapeutic agents. ontosight.aiomicsonline.org

Rationale for Investigating 5-(Methylsulfonyl)-1H-indazole as a Chemical Probe

The specific combination of the indazole scaffold with a methylsulfonyl group at the 5-position presents a compelling case for its investigation as a chemical probe. This compound, with the molecular formula C8H8N2O2S, is a derivative of the indazole ring system. lookchem.com This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties. lookchem.com

The rationale for its investigation stems from the synergistic potential of its two core components. The indazole core provides a proven framework for biological activity, while the methylsulfonyl group can enhance its interaction with specific targets and improve its drug-like properties. ontosight.aisioc-journal.cn The exploration of such compounds is driven by the need for novel chemical tools to study biological pathways with greater precision. evitachem.com The synthesis and evaluation of derivatives of this compound could lead to the discovery of potent and selective modulators of various biological processes. ajrconline.orgacgpubs.org

Research Objectives and Scope for this compound Studies

The primary research objective for studying this compound is to elucidate its potential biological activities and to understand its structure-activity relationships. This involves the synthesis of the compound and its derivatives, followed by comprehensive biological screening to identify potential targets. nih.govajrconline.org A key goal is to determine if the methylsulfonyl group at the 5-position confers any unique or enhanced biological properties compared to other substituted indazoles.

The scope of such research would typically include:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and a library of related analogues with modifications to both the indazole ring and the sulfonyl group. acs.orgnih.gov

Biological Screening: Evaluating the synthesized compounds in a variety of in vitro and in cell-based assays to identify any significant biological effects, such as enzyme inhibition or receptor modulation. ontosight.ai

Target Identification and Validation: For active compounds, identifying the specific biological target(s) through techniques like affinity chromatography, proteomics, or genetic approaches.

Structure-Activity Relationship (SAR) Studies: Systematically analyzing how changes in the chemical structure of the compounds affect their biological activity to guide the design of more potent and selective probes. nih.gov

The ultimate aim is to develop this compound and its derivatives as valuable chemical probes for studying specific biological pathways, which could, in turn, pave the way for the development of new therapeutic agents. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8N2O2S |

| Molecular Weight | 196.23 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 1268816-48-3 |

Data sourced from multiple chemical suppliers and databases. lookchem.comachmem.com

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfonyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-13(11,12)7-2-3-8-6(4-7)5-9-10-8/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCCXHFNVCNWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Methylsulfonyl 1h Indazole

Retrosynthetic Analysis of 5-(Methylsulfonyl)-1H-indazole

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the analysis involves two primary disconnections: the formation of the indazole ring and the installation of the C-S bond of the sulfonyl group.

Primary Disconnections:

Indazole Ring Formation: The indazole ring is a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. Common methods for its construction involve the cyclization of appropriately substituted phenyl precursors. A logical disconnection of the N-N bond and a C-N bond of the pyrazole ring points towards precursors such as substituted o-toluidines, 2-halobenzaldehydes, or related compounds that can react with a nitrogen source like hydrazine. organic-chemistry.orgnih.gov

C5–Sulfonyl Group Bond: The methylsulfonyl group (-SO₂CH₃) at the 5-position is a key functional group. This group can be retrosynthetically disconnected to a more synthetically accessible precursor. A common and effective strategy is to derive it from a 5-amino group via a Sandmeyer-type reaction. nih.gov The 5-aminoindazole intermediate, in turn, can be obtained from the reduction of a 5-nitroindazole. The nitro group is an excellent directing group and can be readily introduced onto the benzene ring through electrophilic nitration.

Based on these disconnections, a plausible retrosynthetic pathway for this compound is outlined below. The synthesis begins from a simple substituted aromatic compound, such as 2-fluoro-5-nitrotoluene, which serves as a versatile starting material.

Retrosynthetic Pathway:

Target: this compound

Disconnect C-S bond: Precursor is 5-Amino-1H-indazole diazonium salt.

Disconnect N-diazonium: Precursor is 5-Amino-1H-indazole.

Functional Group Interconversion: Precursor is 5-Nitro-1H-indazole.

Disconnect Indazole Ring (N1-C7a and N2-C3): Precursor is a substituted phenylhydrazine or, more practically, a cyclization precursor like 2-halo-5-nitrobenzaldehyde and hydrazine. nih.govthieme-connect.de

Functional Group Interconversion: The aldehyde can be formed from the corresponding toluene derivative, leading back to a starting material like 2-fluoro-5-nitrotoluene.

This analysis suggests a forward synthesis commencing with the formation of the 5-nitro-1H-indazole core, followed by functional group manipulations to install the methylsulfonyl group.

Development and Optimization of Novel Synthetic Routes for this compound

Building upon the retrosynthetic analysis, a practical and efficient synthetic route can be developed. A key intermediate is 5-nitro-1H-indazole, which can be synthesized from commercially available precursors. An efficient method involves the reaction of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in a solvent like DMF, which proceeds via condensation and subsequent intramolecular nucleophilic aromatic substitution (SₙAr) to yield 5-nitro-1H-indazole. nih.gov

The subsequent steps focus on converting the nitro group into the methylsulfonyl group:

Reduction of the Nitro Group: The 5-nitro-1H-indazole is reduced to 5-amino-1H-indazole. This transformation is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation with H₂ gas over a palladium catalyst (Pd/C).

Diazotization: The resulting 5-amino-1H-indazole is converted to its corresponding diazonium salt. This is a standard procedure involving the reaction of the amine with sodium nitrite (NaNO₂) in the presence of a strong acid like HCl at low temperatures (0-5 °C).

Sulfonylation (Sandmeyer Reaction): The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the sulfonyl group. The diazonium salt solution is added to a solution of sulfur dioxide (SO₂) saturated in a suitable solvent (like acetic acid) with a copper(I) chloride (CuCl) catalyst. This forms the 1H-indazole-5-sulfonyl chloride intermediate. nih.gov

Methylation: The final step involves the conversion of the sulfonyl chloride to the methyl sulfone. This can be achieved by reduction of the sulfonyl chloride to a sulfinate, followed by methylation. A more direct approach involves reacting the sulfonyl chloride with a methylating agent like methylmagnesium bromide or by reduction to the corresponding thiol, followed by methylation and oxidation.

The table below summarizes a plausible synthetic route with typical reagents and conditions for each step.

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Indazole Ring Formation | 2-fluoro-5-nitrobenzaldehyde, Hydrazine hydrate (NH₂NH₂·H₂O), DMF, 23 °C | 5-Nitro-1H-indazole |

| 2 | Nitro Group Reduction | SnCl₂·2H₂O, conc. HCl, Ethanol, Reflux | 5-Amino-1H-indazole |

| 3 | Diazotization | NaNO₂, conc. HCl, H₂O, 0-5 °C | 1H-Indazole-5-diazonium chloride |

| 4 | Sulfonyl Chloride Formation | SO₂, CuCl, Acetic Acid | 1H-Indazole-5-sulfonyl chloride |

| 5 | Methyl Sulfone Formation | 1. Na₂SO₃, NaHCO₃ (Reduction to sulfinate) 2. CH₃I (Methylation) | This compound |

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more environmentally benign by optimizing several aspects of the route described above.

Solvent Selection: Traditional organic solvents like DMF can be replaced with greener alternatives. For instance, polyethylene glycol (PEG) or dimethyl sulfoxide (DMSO) have been used as more environmentally friendly solvents for indazole synthesis. acs.orgresearchgate.net In some cases, reactions can be performed under solvent-free conditions, particularly when using microwave or ultrasonic irradiation. researchgate.net

Catalysis: The use of efficient and recyclable catalysts can significantly improve the green credentials of a synthesis. Recent advances in indazole synthesis highlight the use of transition-metal catalysts and even natural, agro-waste-derived catalysts that are more sustainable. researchgate.netbenthamdirect.com For the reduction of the nitro group, catalytic transfer hydrogenation using a recyclable catalyst and a safer hydrogen donor (like formic acid or ammonium formate) can be an alternative to stoichiometric metal reductants like SnCl₂, which generate significant metal waste.

Energy Efficiency: The use of microwave irradiation or ultrasound can often dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. researchgate.net

Atom Economy: One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, improve atom economy and reduce waste. For example, one-pot syntheses of substituted indazoles have been developed that combine hydrazone formation and cyclization into a single operation. nih.gov

The following table compares conventional methods with potential green alternatives for key steps in the synthesis.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle |

|---|---|---|---|

| Ring Formation Solvent | DMF | PEG-400, DMSO, or solvent-free | Use of Safer Solvents |

| Nitro Reduction | Stoichiometric SnCl₂ | Catalytic transfer hydrogenation (e.g., Pd/C, HCOONH₄) | Catalysis, Waste Prevention |

| Reaction Conditions | Conventional heating (reflux) | Microwave or ultrasonic irradiation | Energy Efficiency |

| Process | Multi-step with intermediate isolation | One-pot synthesis of the indazole core | Atom Economy, Waste Prevention |

Challenges and Solutions in Large-Scale Synthesis of this compound

Transitioning a synthetic route from the laboratory bench to large-scale industrial production presents a unique set of challenges related to safety, cost, scalability, and robustness.

Key Challenges:

Handling of Hazardous Reagents: The synthesis involves several hazardous materials. Hydrazine is highly toxic and corrosive. thieme-connect.de Diazonium salts are thermally unstable and can be explosive if isolated, necessitating strict temperature control and in-situ consumption. Concentrated acids and nitrating mixtures also pose significant handling risks.

Exothermic Reactions: Nitration and diazotization reactions are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions. This requires specialized reactors with precise temperature control.

Waste Management: The use of stoichiometric reagents, such as tin(II) chloride for nitro reduction, generates large volumes of metal-containing waste, which is costly and environmentally challenging to dispose of.

Purification: Achieving high purity on a large scale can be difficult. Crystallization is often the preferred method for purification, but finding suitable solvent systems and optimizing conditions for consistent yield and purity can be time-consuming. Chromatography is generally not feasible for large-scale production.

Solutions and Mitigation Strategies:

Process Safety: Implementing robust safety protocols for handling hazardous materials is paramount. For thermally sensitive intermediates like diazonium salts, the use of continuous flow reactors offers significant advantages. Flow chemistry allows for better control over reaction temperature and residence time, minimizing the volume of hazardous material present at any given moment and thus enhancing safety.

Alternative Reagents: The Sandmeyer reaction traditionally uses gaseous SO₂, which is toxic. Modern protocols have introduced stable, solid SO₂ surrogates like 1,4-bis(sulfur dioxide)dabco adduct (DABSO), which are easier and safer to handle. nih.gov

Process Optimization: A thorough optimization of reaction parameters (temperature, concentration, reaction time, order of addition) is crucial for ensuring the process is reproducible, high-yielding, and cost-effective on a large scale. This often involves Design of Experiments (DoE) methodologies to systematically explore the reaction space.

The table below outlines the primary challenges and corresponding solutions for the industrial-scale synthesis of this compound.

| Challenge | Associated Risk | Potential Solution / Mitigation Strategy |

|---|---|---|

| Use of Hydrazine | High toxicity and corrosivity | Use of engineered controls (closed systems), strict personal protective equipment (PPE) protocols. |

| Diazonium Salt Instability | Thermal shock sensitivity, potential for explosion | Strict low-temperature control; in-situ generation and immediate consumption; use of continuous flow reactors. |

| Exothermic Reactions | Runaway reactions, loss of control | Use of jacketed reactors with efficient cooling, slow addition of reagents, continuous flow processing. |

| Metal Waste Generation | Environmental impact and disposal costs | Replace stoichiometric metal reductants (e.g., SnCl₂) with catalytic hydrogenation methods. |

| Purification | Low yield, inconsistent product quality | Development of robust crystallization procedures; process optimization to minimize impurity formation. |

Chemical Derivatization and Analog Generation of 5 Methylsulfonyl 1h Indazole

Strategies for Functional Group Elaboration on the Indazole Ring of 5-(Methylsulfonyl)-1H-indazole

Functionalization of the this compound scaffold can be achieved at several positions, primarily on the nitrogen atoms of the pyrazole (B372694) ring (N-1 and N-2) and the carbon atoms of the bicyclic system (e.g., C-3, C-7). The presence of the strongly electron-withdrawing methylsulfonyl group at the C-5 position significantly influences the reactivity and regioselectivity of these transformations.

N-1 and N-2 Functionalization:

The most common derivatization strategy for indazoles is N-alkylation or N-arylation. Direct alkylation of 1H-indazoles typically yields a mixture of N-1 and N-2 isomers, with the ratio depending on factors like the base, solvent, and the nature of the electrophile. nih.govmdpi.comresearchgate.net For instance, the use of sodium hydride in a polar aprotic solvent like DMF often favors the formation of the thermodynamically more stable N-1 product. nih.gov Conversely, specific conditions, such as employing copper(II) triflate as a catalyst with alkyl 2,2,2-trichloroacetimidates, can promote selective N-2 alkylation. chim.it The electronic nature of the C-5 methylsulfonyl group is expected to influence the pKa of the N-1 proton, thereby affecting the nucleophilicity and the N-1/N-2 selectivity of the indazole anion.

Copper- or palladium-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination, provide access to N-aryl derivatives, which are common motifs in biologically active molecules. chemicalbook.com

C-H Functionalization:

Direct C-H functionalization offers an efficient route to introduce complexity without pre-functionalized starting materials. Key strategies applicable to the this compound core include:

Halogenation: The indazole ring can be regioselectively halogenated, creating handles for subsequent cross-coupling reactions. acs.orgorganic-chemistry.orgresearchgate.net Halogenation at the C-3 position is common and can be achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). chim.itresearchgate.net The electron-withdrawing sulfonyl group at C-5 deactivates the benzene (B151609) ring toward electrophilic attack, making functionalization of the pyrazole ring (C-3) or directed C-H activation more likely.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions like the Suzuki-Miyaura (for C-C bond formation with boronic acids) and Heck (for C-C bond formation with alkenes) couplings are powerful tools. mit.edunih.govresearchgate.net A common sequence involves initial halogenation of the indazole at a specific position (e.g., C-3, C-7) followed by cross-coupling to introduce aryl, heteroaryl, or vinyl substituents. mit.edunih.gov

Directed ortho-Metalation (DoM): This strategy uses a directing group to deprotonate a specific ortho-position with a strong base (e.g., n-butyllithium), followed by quenching with an electrophile. mdpi.com While the N-H of the pyrazole ring complicates direct lithiation, N-1 protection with a suitable group allows for directed metalation. For this compound, a protecting group at N-1 could direct lithiation to the C-7 position, enabling the introduction of various functional groups. nih.gov

The table below summarizes key strategies for elaborating the indazole ring.

| Strategy | Position(s) | Reagents & Conditions | Purpose |

| N-Alkylation | N-1, N-2 | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | Introduce alkyl chains to modulate lipophilicity and binding interactions. |

| N-Arylation | N-1, N-2 | Aryl halide, Pd or Cu catalyst, Base | Introduce (hetero)aryl groups for π-stacking and vector-oriented interactions. |

| C-3 Halogenation | C-3 | NIS, NBS, or NCS | Create a synthetic handle for subsequent cross-coupling reactions. |

| Suzuki-Miyaura Coupling | C-3, C-7 (via halo-indazole) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Install diverse (hetero)aryl substituents. |

| Directed Metalation | C-7 (with N-1 protection) | N-1 protecting group, n-BuLi or TMP₂Zn, Electrophile | Regioselective introduction of functional groups adjacent to the directing site. |

Exploration of Substituent Effects on the Sulfonyl Group of this compound

The synthesis of such analogs typically involves preparing a precursor like 1H-indazole-5-sulfonyl chloride, which can then be reacted with various nucleophiles. sigmaaldrich.com Alternatively, coupling reactions can be employed to construct the C-S bond with different sulfinate salts. nih.gov

Alkyl and Aryl Analogs:

Replacing the methyl group with other substituents allows for a systematic exploration of structure-activity relationships (SAR).

Alkyl Chains: Introducing longer or branched alkyl chains (e.g., ethyl, isopropyl) can increase lipophilicity, which may enhance cell permeability or interaction with hydrophobic pockets in a biological target.

Aryl Groups: Substituting the methyl with a phenyl or heteroaryl ring introduces opportunities for π-stacking interactions. The electronic properties of the aryl ring can be further modulated with substituents (e.g., methoxy, chloro, nitro), which in turn affects the electron-withdrawing strength of the entire sulfonyl moiety. acs.org

Fluorinated Alkyl Groups: Groups like trifluoromethyl (-CF₃) can significantly alter electronic properties, improve metabolic stability, and enhance binding affinity through specific interactions.

Docking studies of indazole derivatives with sulfonyl groups have shown that this moiety can form crucial hydrogen bonds with key residues in protein targets, such as the hinge region of kinases, contributing significantly to binding affinity. nih.gov The steric and electronic nature of the substituent on the sulfonyl group dictates the strength and geometry of these interactions.

The following table illustrates potential modifications to the sulfonyl group and their rationale.

| Original Group | Modified Group | Rationale for Modification |

| -SO₂CH₃ | -SO₂CH₂CH₃ | Increase lipophilicity; probe for small hydrophobic pockets. |

| -SO₂CH₃ | -SO₂Ph | Introduce potential for π-stacking interactions. |

| -SO₂CH₃ | -SO₂-(p-Cl-Ph) | Modulate electronic properties of the aryl ring; potential for halogen bonding. |

| -SO₂CH₃ | -SO₂CF₃ | Enhance metabolic stability; alter electronic profile; potential for specific fluorine interactions. |

| -SO₂CH₃ | -SO₂NHR | Convert sulfone to a sulfonamide to introduce hydrogen bond donor capabilities. |

Design Principles for Combinatorial Libraries of this compound Analogs

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds for high-throughput screening. nih.gov The design of a focused library based on the this compound scaffold requires identifying key diversification points and selecting appropriate building blocks to explore the relevant chemical space, often guided by structural information of the biological target (e.g., a kinase active site). mdpi.comresearchgate.net

Scaffold and Diversification Points:

The this compound core serves as the central scaffold. Key points for diversification can be identified at the N-1, C-3, and C-7 positions.

R¹ at N-1: This position is often solvent-exposed and provides a vector for modifying physicochemical properties like solubility. A library could incorporate a variety of alkyl and aryl groups introduced via N-alkylation or N-arylation.

R² at C-3: This position frequently points into a specific sub-pocket of a binding site. Functionalization here, often via Suzuki coupling with a pre-halogenated scaffold, allows for the introduction of a wide range of (hetero)aryl groups to probe for specific interactions. nih.gov

R³ at C-7: Modification at this position can explore interactions in another region of the binding site. This can be achieved through directed metalation of an N-1 protected intermediate.

Library Design Strategy:

A typical library design would involve a multi-step solution-phase parallel synthesis. acs.org For example, a common intermediate such as 3-bromo-5-(methylsulfonyl)-1H-indazole could be synthesized on a large scale. This intermediate could then be diversified in two stages: first, by introducing a set of building blocks at the N-1 position, and second, by introducing a different set of building blocks at the C-3 position via palladium-catalyzed cross-coupling.

The table below outlines a hypothetical combinatorial library design.

| Scaffold | R¹ Position (N-1) | R² Position (C-3) | R³ Position (C-7) |

| This compound | Vector 1: Alkylation/Arylation | Vector 2: Suzuki Coupling | Vector 3: Directed Metalation |

| - Methyl | - Phenyl | - Hydrogen | |

| - Ethyl | - 4-Fluorophenyl | - Methoxy | |

| - Benzyl | - Pyridin-3-yl | - Chlorine | |

| - Phenyl | - Thiophen-2-yl | - Amine | |

| - (etc.) | - (etc.) | - (etc.) |

Stereochemical Considerations in the Synthesis of this compound Derivatives

Stereochemistry becomes a critical consideration when derivatization introduces one or more chiral centers into the molecule. Biological systems are inherently chiral, and different enantiomers or diastereomers of a drug candidate often exhibit vastly different pharmacological activities and toxicological profiles. nih.gov

Introduction of Stereocenters:

Chirality can be introduced to the this compound scaffold in several ways:

At the Indazole Ring: Functionalization at a prochiral center on the ring can create a stereocenter. For example, asymmetric catalysis can be used to achieve enantioselective C-3 functionalization. A copper-hydride catalyzed C-3 allylation of an N-acylated indazole has been shown to generate a C-3 quaternary chiral center with high enantioselectivity. mit.edu This approach could be adapted to the 5-(methylsulfonyl) scaffold.

On a Substituent: Attaching a chiral side chain, for instance at the N-1 position, is a common strategy. This can be achieved by using an enantiomerically pure alkylating agent. researchgate.net

Axial Chirality: In some cases, restricted rotation around a C-N bond (atropisomerism) can lead to axial chirality, particularly with bulky ortho-substituted N-aryl indazoles. rsc.org

Asymmetric Synthesis Strategies:

To obtain enantiomerically pure or enriched derivatives, several strategies can be employed:

Chiral Pool Synthesis: Utilizes readily available chiral starting materials. For instance, a chiral amine could be used in the construction of a substituent that is later attached to the indazole core.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective reaction, after which it is removed. nih.gov

Asymmetric Catalysis: Employs a chiral catalyst (e.g., a metal complex with a chiral ligand) to favor the formation of one enantiomer over the other. mit.edu

Chiral Resolution: Involves separating a racemic mixture into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

The choice of strategy depends on the specific target molecule and the position at which the stereocenter is being introduced. Controlling the stereochemistry is essential for developing selective and effective therapeutic agents based on the this compound scaffold.

In Vitro Biological Activity Profiling of 5 Methylsulfonyl 1h Indazole and Its Analogs

High-Throughput Screening Approaches for Identifying Biological Activity of 5-(Methylsulfonyl)-1H-indazole

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. However, specific HTS campaigns that have included and identified this compound as a hit compound are not prominently reported in the reviewed literature. Generally, HTS for indazole scaffolds involves assays targeting various biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways. The lack of specific public data suggests that either this compound has not been a focus of major screening efforts, or the results of such screenings have not been disclosed.

Target Identification Strategies for this compound

The identification of specific molecular targets is crucial for understanding the mechanism of action of a compound. For novel indazole derivatives, a variety of target identification strategies are often employed, including affinity chromatography, chemical proteomics, and computational approaches such as molecular docking. There is no readily available information detailing the application of these methods to elucidate the biological targets of this compound.

Enzyme Inhibition and Activation Kinetics Studies of this compound

The indazole nucleus is a common scaffold in the design of enzyme inhibitors, particularly protein kinase inhibitors. Studies on related indazole compounds often include detailed enzyme inhibition assays to determine potency (e.g., IC50 values) and kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive). However, specific data on the enzyme inhibition or activation properties of this compound, including kinetic parameters like Kᵢ or Kₐ, are not found in the surveyed literature. Research on other indazole derivatives has shown that the nature and position of substituents on the indazole ring are critical for both potency and selectivity. For instance, various N-substituted and C3-substituted indazoles have demonstrated potent inhibitory activity against a range of kinases.

Cell-Based Assays for Characterizing Biological Responses to this compound

Cell-based assays are vital for evaluating the biological effects of a compound in a more physiologically relevant context. These assays can measure a wide range of cellular responses, including cytotoxicity, proliferation, apoptosis, and the modulation of specific signaling pathways. While numerous studies have utilized cell-based assays to characterize the activity of various indazole analogs, specific data from such assays for this compound are not available. For example, studies on other indazole derivatives have reported their anti-proliferative effects on various cancer cell lines, often providing IC50 values and detailing the cellular mechanisms involved.

Characterization of Selectivity and Potency Profiles of this compound Against Panels of Biological Targets

To assess the therapeutic potential and potential off-target effects of a compound, its selectivity and potency are typically profiled against a broad panel of biological targets, such as a kinase panel. This provides a comprehensive overview of the compound's activity spectrum. There are no published reports detailing the selectivity and potency profile of this compound against such panels. Profiling of other indazole-based kinase inhibitors has often revealed that small structural modifications can significantly alter the selectivity profile, highlighting the importance of such studies.

Investigation of Molecular Mechanisms of Action of 5 Methylsulfonyl 1h Indazole

Elucidation of Specific Protein-Ligand Interactions with 5-(Methylsulfonyl)-1H-indazole

The indazole scaffold is a prominent feature in a variety of biologically active molecules, often serving as a core structural motif for kinase inhibitors. The specific interactions of this compound with its protein targets are crucial for its biological activity. While direct crystallographic or NMR structural data for this specific compound may be limited in publicly accessible literature, a plausible interaction model can be inferred from the extensive studies on other indazole-based inhibitors.

The 1H-indazole core is known to function as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of various kinases. The nitrogen atoms of the pyrazole (B372694) ring are key to forming hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor.

The methylsulfonyl group at the 5-position is expected to play a significant role in the binding affinity and selectivity of the compound. This electron-withdrawing group can modulate the electronic properties of the indazole ring system. Furthermore, the oxygen atoms of the sulfonyl group are capable of acting as hydrogen bond acceptors, potentially forming interactions with amino acid residues in the solvent-exposed region of the binding pocket or with ordered water molecules, thereby enhancing the binding affinity.

A hypothetical representation of the key interactions is presented in the interactive table below.

| Interaction Type | Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | N1-H of Indazole | Hinge Region (e.g., Alanine) |

| Hydrogen Bond | N2 of Indazole | Hinge Region (e.g., Cysteine) |

| Hydrogen Bond | Sulfonyl Oxygen | Lysine, Arginine |

| Hydrophobic | Benzene (B151609) Ring of Indazole | Leucine, Valine, Isoleucine |

These interactions collectively contribute to the stable binding of this compound to its target protein, leading to the modulation of its biological function. The precise nature of these interactions would ultimately need to be confirmed through experimental methods such as X-ray crystallography or cryo-electron microscopy.

Analysis of Downstream Signaling Pathways Modulated by this compound

Given the prevalence of indazole derivatives as kinase inhibitors, it is probable that this compound exerts its effects by modulating one or more signal transduction pathways. The specific pathways affected would be dependent on the kinase(s) that the compound inhibits.

For instance, if this compound were to target a tyrosine kinase such as the Vascular Endothelial Growth Factor Receptor (VEGFR), it would likely interfere with the signaling cascade that promotes angiogenesis. Inhibition of VEGFR would lead to a reduction in the phosphorylation of downstream signaling proteins, ultimately impacting cell proliferation, migration, and the formation of new blood vessels.

Alternatively, if the compound targets a serine/threonine kinase like Tumor progression locus 2 (Tpl2), it would modulate the mitogen-activated protein kinase (MAPK) pathway. Tpl2 is an upstream activator of MEK, which in turn activates ERK. Inhibition of Tpl2 would therefore lead to decreased phosphorylation of MEK and ERK, affecting cellular processes such as inflammation and cell proliferation. researchgate.net

The potential downstream effects of this compound, based on the inhibition of representative kinase families, are summarized below.

| Potential Target Kinase Family | Key Downstream Signaling Pathway | Major Cellular Processes Affected |

| Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) | PI3K/Akt/mTOR, RAS/RAF/MEK/ERK | Cell survival, proliferation, angiogenesis |

| Non-receptor Tyrosine Kinases (e.g., Src family) | STAT3, FAK | Cell adhesion, migration, invasion |

| Serine/Threonine Kinases (e.g., Tpl2, ROCK) | MAPK/ERK, RhoA/ROCK | Inflammation, cell motility, apoptosis |

Transcriptomic and Proteomic Analysis of Cellular Responses to this compound

To gain a comprehensive understanding of the cellular response to this compound, transcriptomic and proteomic analyses are invaluable tools. These approaches allow for the global assessment of changes in gene expression (transcriptome) and protein levels (proteome) following treatment with the compound.

A typical transcriptomic study, utilizing techniques such as RNA-sequencing, would involve treating cultured cells with this compound and a vehicle control. Subsequent analysis would identify differentially expressed genes. For example, if the compound inhibits a key signaling pathway involved in cell proliferation, one would expect to see downregulation of genes encoding cyclins and cyclin-dependent kinases, and upregulation of genes involved in cell cycle arrest.

Proteomic analysis, often performed using mass spectrometry-based techniques, would complement the transcriptomic data by providing information on the actual protein levels and post-translational modifications. This can reveal changes that are not apparent at the transcript level. For instance, the phosphorylation status of key signaling proteins downstream of the target kinase would be expected to be significantly altered.

A hypothetical dataset from a differential gene expression analysis is presented in the interactive table below.

| Gene | Log2 Fold Change | p-value | Biological Process |

| CCND1 (Cyclin D1) | -1.5 | 0.001 | Cell Cycle Progression |

| CDKN1A (p21) | 2.0 | <0.001 | Cell Cycle Arrest |

| VEGFA | -2.5 | <0.001 | Angiogenesis |

| BCL2 | -1.2 | 0.005 | Apoptosis Regulation |

These global analyses can help to identify novel targets and off-target effects of this compound, providing a more complete picture of its mechanism of action.

Receptor Binding and Functional Assays for this compound

To quantify the interaction of this compound with its putative protein targets, receptor binding and functional assays are essential. These assays provide quantitative measures of binding affinity and functional activity.

Radioligand binding assays are a common method to determine the binding affinity of a compound for a receptor or enzyme. In a competitive binding assay, a radiolabeled ligand with known affinity for the target is incubated with the target protein in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

Functional assays are then used to determine whether the binding of the compound results in an agonistic or antagonistic effect. For a kinase inhibitor, a functional assay would typically measure the phosphorylation of a known substrate of the kinase in the presence of the inhibitor. The half-maximal inhibitory concentration (IC50) is a common metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

The following interactive table provides hypothetical data from a receptor binding and a functional kinase assay for this compound against a putative kinase target.

| Assay Type | Parameter | Value |

| Radioligand Binding Assay | Ki | 50 nM |

| Functional Kinase Assay | IC50 | 150 nM |

These quantitative data are critical for the structure-activity relationship (SAR) studies and for the optimization of lead compounds in drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methylsulfonyl 1h Indazole

Systematic Modification and Activity Correlation in 5-(Methylsulfonyl)-1H-indazole Series

Systematic modifications of the this compound core have been instrumental in optimizing the biological activity of this class of compounds, notably as potent respiratory syncytial virus (RSV) fusion inhibitors. Research has demonstrated that substitutions at various positions of the indazole ring and the attached side chains can lead to significant changes in potency.

Initial efforts in developing RSV inhibitors based on an imidazopyridine scaffold were hampered by unfavorable pharmacokinetic properties and safety concerns, which led to the exploration of the methylsulfonyl indazole scaffold as a promising alternative nih.gov. The SAR exploration focused on modifications at the N1 position of the indazole ring and the composition of a side chain, often containing a spiro-oxindole moiety.

Key findings from these systematic modifications include:

N1-Position Substitutions: The nature of the substituent at the N1 position of the indazole ring was found to be critical for anti-RSV activity. For instance, the introduction of a trifluoroethyl group was explored as a strategy to enhance metabolic stability and potency.

Side Chain Modifications: The side chain attached to the core, typically involving a linker and a terminal functional group, was extensively modified. The length and rigidity of the linker, as well as the chemical nature of the terminal group, were shown to significantly impact the inhibitory activity.

Aza-Substitution: The replacement of a carbon atom with a nitrogen atom in the six-membered ring of the spiro-oxindole moiety (aza-spiro-oxindole) was found to be a key modification for improving antiviral potency.

The following interactive data table summarizes the SAR of a series of this compound analogs developed as RSV fusion inhibitors, illustrating the correlation between specific structural modifications and antiviral activity nih.gov.

| Compound | Modification from Parent Scaffold | Anti-RSV Activity (EC₅₀, µM) |

|---|---|---|

| Compound A | Parent Scaffold (N1-H, Spiro-oxindole side chain) | >10 |

| Compound B | Addition of N1-trifluoroethyl group | 1.5 |

| Compound C | N1-trifluoroethyl group and 6'-aza-spiro-oxindole | 0.05 |

| Compound 47 | Optimized N1-substituent and 6'-aza-spiro-oxindole | 0.008 |

These studies highlight a clear correlation: specific substitutions at the N1 position combined with modifications in the side chain, such as the introduction of an aza-spiro-oxindole group, dramatically enhance the antiviral potency of the this compound series nih.gov. The optimized compound 47 from this series demonstrated oral efficacy in a mouse model of RSV infection nih.gov.

Identification of Key Pharmacophores and Critical Structural Motifs within this compound

The analysis of SAR data for this compound derivatives has led to the identification of several key pharmacophoric features and structural motifs that are critical for their biological activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for a molecule to interact with a specific biological target.

For the this compound series of RSV inhibitors, the following motifs are considered crucial:

The 1H-Indazole Scaffold: This bicyclic ring system serves as the central scaffold, providing the necessary framework for the correct spatial orientation of other functional groups. The nitrogen atoms of the indazole ring can participate in hydrogen bonding interactions with the target protein mdpi.comnih.gov.

The 5-Methylsulfonyl Group: This group is a key feature of the scaffold. The sulfonyl moiety is a strong hydrogen bond acceptor and its presence significantly influences the electronic properties of the indazole ring. This can enhance binding affinity to the target protein and also improve physicochemical properties such as solubility nih.gov.

The N1-Substituent: As established in SAR studies, the substituent at the N1 position is a critical determinant of activity. This group likely occupies a specific pocket in the binding site of the target protein, and its size, shape, and electronic properties must be optimized for a snug fit.

The Linker and Terminal Group: The side chain, often attached at the C3 position, plays a crucial role in extending into other regions of the binding site. The rigidity and length of the linker are important for positioning the terminal functional group correctly. In the case of the RSV inhibitors, the aza-spiro-oxindole moiety is a critical terminal group that engages in key interactions with the viral fusion protein nih.gov.

Together, these elements constitute the pharmacophore model for this class of compounds. The 1H-indazole acts as a central scaffold, the 5-methylsulfonyl group serves as a key anchoring point, and the N1 and C3 substituents provide the necessary interactions for high-affinity binding and potent biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

While specific QSAR models exclusively for this compound derivatives are not extensively reported in publicly available literature, QSAR studies on broader classes of indazole derivatives have been conducted to understand the relationship between their chemical structures and biological activities nih.govnih.gov. These studies provide a framework for how such a model would be developed for the this compound series.

A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. This is achieved by calculating various molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

For a series of this compound derivatives, a QSAR model would typically involve the following steps:

Data Set Collection: A series of analogs with their corresponding biological activities (e.g., EC₅₀ or IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These would include:

Electronic Descriptors: Such as the Hammett constant (σ) for the 5-methylsulfonyl group, which would quantify its strong electron-withdrawing nature. Dipole moment and partial atomic charges would also be relevant.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es) would describe the size and shape of the substituents, particularly at the N1 and C3 positions.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD) would quantify the lipophilicity of the molecules, which is crucial for membrane permeability and interaction with hydrophobic pockets in the target protein.

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Model Development and Validation: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical equation linking the most relevant descriptors to the biological activity nih.gov. The predictive power of the model would then be rigorously validated using internal and external test sets of compounds nih.gov.

Correlation of Structural Modifications with Preclinical Pharmacokinetic Properties of this compound Analogs

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success as a therapeutic agent. Structure-property relationship (SPR) studies aim to understand how modifications to the chemical structure of a compound affect its ADME profile.

For the this compound series, the impetus for their development was often the poor pharmacokinetic properties of earlier lead compounds nih.gov. Therefore, SPR studies have been a key part of their optimization.

Key correlations between structural modifications and pharmacokinetic properties include:

Permeability: The ability of a compound to cross cell membranes is crucial for its oral absorption. This property is largely governed by a balance between lipophilicity and hydrogen bonding potential. While the sulfonyl group increases polarity, modifications at other positions can be tuned to achieve an optimal logP for good permeability.

Metabolic Stability: The N1-substituent on the indazole ring is often a site of metabolic attack. The introduction of groups that block metabolism, such as fluorine atoms or the use of a trifluoroethyl group, has been shown to improve metabolic stability and increase the half-life of the compounds in plasma nih.gov.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins can affect its distribution and availability to reach the target site. Highly lipophilic analogs tend to exhibit higher plasma protein binding.

The following interactive data table provides a summary of the preclinical pharmacokinetic properties of representative this compound analogs, illustrating the impact of structural modifications.

| Compound | Key Structural Feature | Aqueous Solubility (µg/mL) | Microsomal Stability (t½, min) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Analog X (Precursor) | Imidazopyridine core | Low | <10 | <5 |

| Analog Y | 5-Methylsulfonyl-1H-indazole core | Moderate | 35 | 20 |

| Analog Z | N1-trifluoroethyl modification | Moderate | >60 | 45 |

| Compound 47 | Optimized overall structure | Good | 90 | >50 |

Data are representative and compiled from typical findings in preclinical drug discovery for such series nih.govsemanticscholar.orgbioworld.com.

These SPR studies demonstrate that a careful balance of physicochemical properties is required to achieve a desirable pharmacokinetic profile. The this compound scaffold provides a versatile platform where modifications can be systematically made to optimize not only the potency but also the drug-like properties of the resulting analogs.

Computational Chemistry and Molecular Modeling of 5 Methylsulfonyl 1h Indazole

Conformational Analysis and Molecular Dynamics Simulations of 5-(Methylsulfonyl)-1H-indazole

Conformational analysis of this compound is crucial for understanding its three-dimensional structure, which dictates its interaction with biological macromolecules. The molecule consists of a rigid bicyclic indazole core and a more flexible methylsulfonyl group attached at the 5-position. The flexibility primarily arises from the rotation around the C-S bond connecting the indazole ring to the sulfonyl group. Computational methods, such as quantum mechanics and molecular mechanics, are employed to identify low-energy conformers.

Molecular Dynamics (MD) simulations offer a dynamic perspective of the compound's behavior over time in a simulated physiological environment, such as in aqueous solution. researchgate.net These simulations track the movements of every atom in the system, providing insights into the stability of different conformations and the molecule's interaction with solvent molecules. For indazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, revealing how the compound adapts its conformation within a binding site. researchgate.netresearchgate.net The simulation results typically analyze parameters like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net For this compound, MD simulations would likely show the indazole core remaining stable, while the oxygen atoms of the sulfonyl group would exhibit higher flexibility, which is critical for forming hydrogen bonds with target receptors.

Table 1: Representative Molecular Dynamics Simulation Parameters This table is illustrative and represents typical parameters used in MD simulations for small molecules like this compound.

| Parameter | Value/Description |

| Force Field | OPLS, AMBER, CHARMM |

| Solvent Model | TIP3P (explicit water) |

| System Temperature | 300 K |

| System Pressure | 1 atm |

| Simulation Time | 100-200 ns |

| Ensemble | NPT (Isothermal-isobaric) |

| RMSD Analysis | To assess complex stability |

| RMSF Analysis | To assess molecular flexibility |

Molecular Docking Studies of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, this method is used to screen for potential biological targets and to understand its binding mode at an atomic level. The indazole scaffold is a "privileged structure" known to interact with a wide range of biological targets, including kinases, cyclooxygenases (COX), and various receptors. researchgate.netnih.govresearchgate.net

Putative targets for this compound are often related to inflammation and cancer pathways. Docking studies on similar indole (B1671886) and indazole derivatives have frequently identified the methylsulfonyl group as a key pharmacophore. mdpi.com For instance, in studies with COX-2, the methylsulfonyl group is shown to orient into a secondary pocket of the enzyme's active site, a feature that contributes to selectivity over the COX-1 isoform. mdpi.com Other potential targets for indazole-containing compounds include Mitogen-Activated Protein Kinase 1 (MAPK1) mdpi.comsciprofiles.com, Phosphoinositide-Dependent Kinase-1 (PDK1) nih.gov, and the Calcitonin Gene-Related Peptide (CGRP) receptor. researchgate.netnih.gov Docking studies would explore how the N-H group of the indazole and the oxygen atoms of the sulfonyl group act as hydrogen bond donors and acceptors, respectively, to form key interactions with amino acid residues in the target's binding site.

Table 2: Potential Biological Targets for this compound Based on Docking Studies of Analogs

| Target Class | Specific Example | Associated Disease Area | Key Interaction Feature of Methylsulfonyl Group |

| Cyclooxygenase | COX-2 | Inflammation, Pain | Binds into secondary pocket, enhancing selectivity mdpi.com |

| Protein Kinase | MAPK1, PDK1 | Cancer, Inflammation | Acts as a hydrogen bond acceptor mdpi.comnih.gov |

| G-Protein Coupled Receptor | CGRP Receptor | Migraine | Forms specific interactions within the binding site researchgate.net |

| Carbonic Anhydrase | CA IX | Cancer | Interacts with zinc ions and active site residues researchgate.net |

Prediction of Binding Affinities and Interaction Modes for this compound

Following molecular docking, the strength of the interaction between this compound and its potential target is estimated by predicting its binding affinity. This is often expressed as a docking score or binding energy (e.g., in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net For example, docking studies of novel indazole derivatives against the COX-2 enzyme have reported binding energies ranging from -8.46 to -9.11 kcal/mol. researchgate.net

Analysis of the interaction modes reveals the specific non-covalent forces that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The indazole N-H group can act as a hydrogen bond donor, while the two oxygen atoms of the methylsulfonyl group are strong hydrogen bond acceptors.

Hydrophobic Interactions: The benzene (B151609) portion of the indazole ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.

Computational techniques like Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to provide a more accurate estimation of binding free energy by considering solvent effects. researchgate.net

Ligand-Based and Structure-Based Design Approaches Utilizing the this compound Scaffold

The this compound scaffold serves as a valuable starting point for both ligand-based and structure-based drug design.

Structure-Based Design: This approach relies on the known 3D structure of the biological target. After docking this compound into the active site, medicinal chemists can visually inspect the binding pose and identify opportunities for modification. For example, if a region of the binding pocket is unoccupied, the scaffold could be elaborated to introduce new functional groups that form additional favorable interactions, thereby improving potency and selectivity. This method has been successfully used to develop potent inhibitors for targets like the CGRP receptor and various kinases, starting from an indazole core. nih.govresearchgate.net

Ligand-Based Design: When the 3D structure of the target is unknown, ligand-based methods are employed. These approaches use the information from a set of known active molecules. If this compound demonstrates activity, its structure can be used to generate a pharmacophore model, which defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for other compounds with similar features or to guide the design of new analogs.

Fragment-based drug design is another powerful strategy where small, low-molecular-weight fragments are screened for binding to a target. The indazole moiety itself could be identified as a fragment hit, which is then grown or linked with other fragments to create a more potent lead compound, a strategy that has proven successful in discovering novel kinase inhibitors. nih.gov

In Silico Prediction of Preclinical ADME Properties for this compound and its Analogs

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound early in the drug discovery process is critical to avoid late-stage failures. nih.gov Numerous computational models are available to predict these properties for this compound and its potential analogs. semanticscholar.orgresearchgate.net

Key ADME parameters evaluated in silico include:

Physicochemical Properties: Predictions of properties like molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which helps assess if a compound has properties that would make it a likely orally active drug in humans.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Toxicity: Prediction of potential toxicities, such as mutagenicity or cardiotoxicity (e.g., hERG inhibition).

These predictions help prioritize which analogs to synthesize and advance to more extensive preclinical testing. For instance, in silico ADME studies are routinely published alongside the design and synthesis of new series of benzimidazole (B57391) and indazole derivatives. nih.govrsc.org

Table 3: Illustrative In Silico ADME Predictions for a Hypothetical Indazole Derivative This table represents typical output from ADME prediction software for a compound like this compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule |

| LogP | 1.0 - 3.0 | Optimal range for solubility and permeability |

| H-Bond Donors | 1 | Compliant with Lipinski's Rule |

| H-Bond Acceptors | 3 | Compliant with Lipinski's Rule |

| Human Intestinal Absorption | High | Likely good oral absorption |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Preclinical Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Research of 5 Methylsulfonyl 1h Indazole

In Vitro Metabolic Stability Studies of 5-(Methylsulfonyl)-1H-indazole in Microsomes and Hepatocytes

In vitro metabolic stability assays are fundamental in early drug discovery to estimate how quickly a compound is metabolized by the liver. researchgate.net These studies utilize liver fractions, such as microsomes and hepatocytes, which contain the primary drug-metabolizing enzymes. admescope.com

Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, responsible for phase I oxidative metabolism. admescope.com Hepatocytes, being whole liver cells, contain both phase I and phase II (conjugative) enzymes, offering a more comprehensive picture of hepatic metabolism. admescope.combioivt.com

The stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) and measuring the decrease in its concentration over time. bioivt.com The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug. researchgate.netnih.gov This data is crucial for predicting the in vivo hepatic clearance and potential for drug-drug interactions. nih.gov

Table 1: Example of In Vitro Metabolic Stability Data for this compound

| Biological Matrix | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Rat | 30 | 23.1 | |

| Mouse | 22 | 31.5 | |

| Hepatocytes | Human | 60 | 11.6 |

Note: The data presented in this table is illustrative and serves as an example of typical results from such a study.

Permeability and Transport Studies of this compound Across Biological Barriers (e.g., Caco-2, PAMPA)

To be effective, an orally administered drug must be absorbed from the gastrointestinal tract into the bloodstream. In vitro permeability assays are used to predict this absorption. admescope.com Two common models are the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. nih.govbjpharm.org.uk This model can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein. admescope.com The permeability is measured by adding the compound to one side of the cell monolayer (apical, representing the intestinal lumen) and measuring its appearance on the other side (basolateral, representing the blood). mdpi.com

PAMPA is a non-cell-based assay that evaluates passive permeability across an artificial lipid membrane. nih.gov It is a higher-throughput method often used in early screening to assess a compound's ability to diffuse across a lipid barrier. admescope.com

The results from these assays are expressed as the apparent permeability coefficient (Papp), which helps classify the compound's absorption potential. nih.gov

Table 2: Example of Permeability Data for this compound

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Classification |

|---|---|---|---|

| Caco-2 | Apical to Basolateral (A→B) | 12.5 | High |

| Basolateral to Apical (B→A) | 1.8 | Low |

Note: The data presented in this table is illustrative and serves as an example of typical results from such a study.

Plasma Protein Binding Characteristics of this compound

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. nih.gov Only the unbound (free) fraction of the drug is pharmacologically active and able to distribute into tissues and be cleared from the body. admescope.com Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.

The most common method to measure plasma protein binding is equilibrium dialysis. admescope.com In this technique, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. At equilibrium, the concentration of the unbound drug is the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins.

Table 3: Example of Plasma Protein Binding Data for this compound

| Species | Plasma Protein Binding (%) |

|---|---|

| Human | 92.5 |

| Rat | 88.1 |

| Mouse | 85.3 |

Note: The data presented in this table is illustrative and serves as an example of typical results from such a study.

Identification of Metabolites of this compound in Preclinical Biological Systems

Metabolite identification studies are performed to understand the biotransformation pathways of a drug candidate. This involves incubating the parent drug with in vitro systems like hepatocytes or microsomes, or analyzing samples from in vivo preclinical studies. admescope.com The resulting samples are analyzed using high-resolution mass spectrometry (HR-MS) to detect and structurally elucidate the metabolites. researchgate.net

Identifying the major metabolites is important because they could be pharmacologically active, inactive, or even toxic. Understanding the metabolic pathways also helps to identify the enzymes responsible for the drug's metabolism, which is critical for predicting potential drug-drug interactions. nih.gov Common metabolic reactions include oxidation, hydroxylation, glucuronidation, and sulfation.

Table 4: Example of Potential Metabolites of this compound

| Metabolite ID | Proposed Structure | Biological System |

|---|---|---|

| M1 | Hydroxylated indazole ring | Human Liver Microsomes |

| M2 | N-glucuronide of parent | Rat Hepatocytes |

Note: The data presented in this table is illustrative and serves as an example of potential findings from such a study.

Excretion Pathways of this compound in Preclinical Models

Excretion studies are conducted in preclinical animal models (e.g., rats, dogs) to determine the routes and rates of elimination of the drug and its metabolites from the body. nih.gov After administering a radiolabeled version of the compound, urine, feces, and sometimes bile are collected over a period of time.

Table 5: Example of Excretion Data for this compound in Rats (0-48h post-dose)

| Excretion Route | % of Administered Dose |

|---|---|

| Urine | 65 |

| Feces | 30 |

| Total Recovery | 95 |

| Parent Drug in Urine | 15 |

| Metabolites in Urine | 50 |

Note: The data presented in this table is illustrative and serves as an example of typical results from such a study.

Advanced Analytical Methodologies for 5 Methylsulfonyl 1h Indazole Research

Comprehensive Spectroscopic Characterization Techniques for 5-(Methylsulfonyl)-1H-indazole and its Derivatives (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are crucial for the unequivocal structural elucidation of this compound. Each technique provides unique information about the molecule's atomic composition, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the precise structure of organic molecules in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons on the indazole ring system and the methyl protons of the sulfonyl group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are diagnostic for the substitution pattern on the benzene (B151609) ring portion of the indazole core. rsc.org

¹³C NMR: Carbon-13 NMR reveals the number of chemically distinct carbon atoms in the molecule. Signals for the aromatic carbons, the indazole C3 carbon, and the methyl carbon of the sulfonyl group would be observed at characteristic chemical shifts. rsc.orgnih.gov The application of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. nih.gov

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of this compound (C₈H₈N₂O₂S).

Fragmentation Pattern: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule is fragmented in a reproducible manner. uab.eduresearchgate.net The fragmentation pattern of indazole derivatives often involves characteristic losses. For this compound, fragmentation might involve the loss of the methylsulfonyl group (•SO₂CH₃) or parts thereof, as well as cleavage of the indazole ring system. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. Key expected absorptions for this compound include N-H stretching from the indazole ring, C=C and C=N stretching from the aromatic system, and strong, characteristic symmetric and asymmetric stretching vibrations for the S=O bonds of the sulfonyl group. wiley-vch.denih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the conjugated indazole aromatic system. The position and intensity of these absorptions can be influenced by the solvent. nih.govresearchgate.net The 1H-indazole tautomer and its derivatives typically exhibit distinct absorption profiles. researchgate.net

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for aromatic protons (δ ≈ 7.5-8.5 ppm), N-H proton (broad signal, δ > 10 ppm), and methyl protons (δ ≈ 3.0-3.5 ppm). rsc.org |

| ¹³C NMR | Signals for aromatic carbons (δ ≈ 110-145 ppm) and methyl carbon (δ ≈ 40-45 ppm). rsc.org |

| Mass Spectrometry (HRMS) | Accurate mass corresponding to the molecular formula C₈H₈N₂O₂S. |

| IR Spectroscopy | Characteristic absorptions (cm⁻¹): N-H stretch (~3100-3300), C=C aromatic stretch (~1450-1600), S=O asymmetric and symmetric stretches (~1350 and ~1150). wiley-vch.de |

| UV-Vis Spectroscopy | Absorption maxima (λₘₐₓ) in the UV region (typically ~250-310 nm) corresponding to π→π* transitions of the indazole ring. researchgate.net |

Chromatographic Separation and Purity Assessment of this compound (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating this compound from reaction impurities, starting materials, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of pharmaceutical compounds. unirioja.es

Methodology: A reversed-phase HPLC method is typically employed for compounds like this compound. Separation is achieved on a stationary phase, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netvscht.cz Gradient elution may be used to ensure the separation of compounds with a wide range of polarities. researchgate.net

Detection: UV detection is standard, with the wavelength set to one of the absorption maxima of the compound to ensure high sensitivity. nih.gov A photodiode array (PDA) detector can provide spectral information across a range of wavelengths, which is useful for peak identification and purity assessment. researchgate.net

Purity Assessment: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov

Methodology: For GC-MS analysis, this compound may require derivatization to increase its volatility and thermal stability, although direct analysis is sometimes possible. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. gdut.edu.cn

Detection: The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and mass spectra for structural confirmation. scielo.br

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm). researchgate.net |

| Mobile Phase | Acetonitrile and Water/Buffer mixture. vscht.cz | |

| Elution | Isocratic or Gradient. | |

| Flow Rate | ~1.0 mL/min. jocpr.com | |

| Detection | UV at λₘₐₓ (e.g., ~280 nm). | |

| GC-MS | Column | Capillary column (e.g., HP-5MS). gdut.edu.cn |

| Carrier Gas | Helium. | |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 300°C). scielo.br | |

| Ionization Mode | Electron Ionization (EI). |

Crystallographic Analysis of this compound for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides unambiguous confirmation of the molecular structure, as well as insights into intermolecular interactions that govern the crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of related indazole derivatives illustrates the type of data obtained. nih.govmdpi.com

The analysis would reveal:

Molecular Confirmation: Absolute confirmation of the connectivity and stereochemistry.

Conformational Details: Precise bond lengths, bond angles, and torsion angles. mdpi.com

Crystal Packing: Information on intermolecular interactions such as hydrogen bonding (e.g., involving the indazole N-H) and π–π stacking, which influence physical properties like melting point and solubility. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₇H₁₆ClN₃O₂S |

| Crystal System | Orthorhombic |

| Space Group | Pcan |

| Unit Cell Dimensions (Å) | a = 8.1736, b = 22.504, c = 19.279 |

| Volume (ų) | 3546.2 |

| Molecules per Unit Cell (Z) | 8 |

Note: Data presented is for N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide to illustrate typical crystallographic parameters. nih.gov

Development of Robust Quantification Methods for this compound in Complex Preclinical Biological Matrices

To evaluate the pharmacokinetic properties of this compound in preclinical studies, it is essential to develop and validate a robust and sensitive method for its quantification in biological matrices such as plasma, blood, or tissue homogenates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity. researchgate.net

The development of a bioanalytical method involves several key stages:

Sample Preparation: The first step is to isolate the analyte from the complex biological matrix, which contains proteins, salts, and lipids that can interfere with the analysis. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: A rapid and efficient HPLC or UHPLC separation is developed to resolve the analyte from endogenous matrix components and potential metabolites. This typically involves a reversed-phase column and a fast gradient elution.